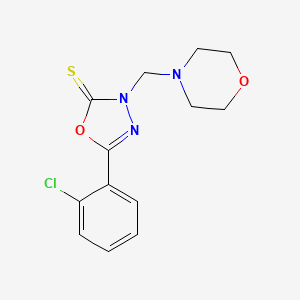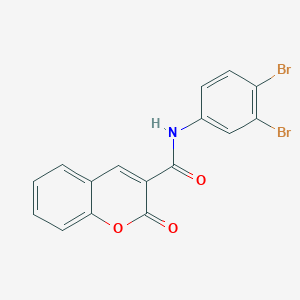
5-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with morpholine and hydrazine hydrate to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be incorporated into polymers or coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE include other oxadiazole derivatives such as:
- 5-phenyl-1,3,4-oxadiazole-2-thione
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione
- 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thione
Uniqueness
The uniqueness of 5-(2-CHLOROPHENYL)-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholinomethyl group and the 2-chlorophenyl moiety can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C13H14ClN3O2S |
|---|---|
Molecular Weight |
311.79 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-10(11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2 |
InChI Key |
OEONLYBSOHSITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11112962.png)
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)
![2-ethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide](/img/structure/B11112973.png)

acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide](/img/structure/B11112987.png)
![N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112994.png)
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
![N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11113011.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)
![N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide](/img/structure/B11113042.png)
![(2Z)-2-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]propanoic acid](/img/structure/B11113045.png)
![2-{[(3-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11113049.png)
